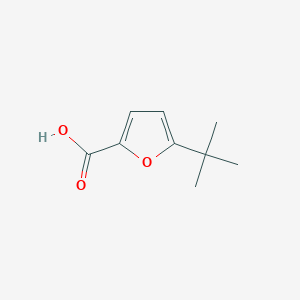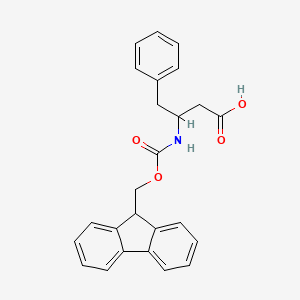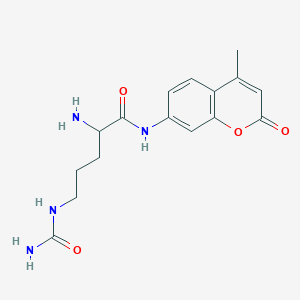
2-(1H-pyrazol-4-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-pyrazol-4-yl)quinoxaline” is a chemical compound that belongs to the class of N-heterocyclic compounds . It is an important biological agent with several prominent pharmacological effects .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular formula of “2-(1H-pyrazol-4-yl)quinoxaline” is C11H8N4 . It has an average mass of 196.208 Da and a monoisotopic mass of 196.074890 Da .Chemical Reactions Analysis
Quinoxalines have been involved in several reactions as a reagent for the preparation of various compounds . The synthesis of quinoxaline has been extensively studied for the last two decades .Physical And Chemical Properties Analysis
“2-(1H-pyrazol-4-yl)quinoxaline” has a density of 1.3±0.1 g/cm3, a boiling point of 450.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 258.2±13.7 °C .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
2-(1H-pyrazol-4-yl)quinoxaline, a derivative of quinoxaline, is a heterocyclic compound known for its diverse applications in scientific research. Quinoxalines are formed by condensing ortho-diamines with 1,2-diketones or similar substitutes. Substituted derivatives can be generated using various α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols. This adaptability in synthesis allows for a wide range of quinoxaline derivatives with unique chemical properties and potential applications (Pareek & Kishor, 2015).
Biomedical Applications
Quinoxaline derivatives, including 2-(1H-pyrazol-4-yl)quinoxaline, have notable significance in biomedical research. These compounds exhibit a broad spectrum of pharmacological activities. Notably, they are investigated for their potential in antimicrobial activities and the treatment of chronic and metabolic diseases. The structural modification of quinoxalines allows for a variety of biomedical applications, demonstrating the versatility of these compounds in therapeutic development (Pereira et al., 2015).
Applications in Material Science
The unique chemical structure of quinoxaline derivatives makes them suitable for applications in material science. For instance, 1,4,5,8,9,12-hexaazatriphenylene (HAT), a derivative closely related to quinoxaline, serves as a building block in various molecular, macromolecular, and supramolecular systems. These systems find applications in semiconductors, sensors, liquid crystals, and energy storage materials, highlighting the material science potential of quinoxaline derivatives including 2-(1H-pyrazol-4-yl)quinoxaline (Segura et al., 2015).
Role in Synthesis of Bioactive Compounds
The fusion of quinoxaline with sulfonamide groups enhances the therapeutic potential of these compounds. Quinoxaline-linked sulfonamide hybrids exhibit a broad range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer actions. These hybrids are considered promising for developing advanced therapeutic agents against various diseases, indicating the significance of quinoxaline derivatives in the synthesis of bioactive compounds (Irfan et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-pyrazol-4-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVWTRJAQMGBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404978 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)quinoxaline | |
CAS RN |
439106-90-8 |
Source


|
| Record name | 2-(1H-Pyrazol-4-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439106-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)




![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)


